Iloperidone-d3 (hydrochloride)
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Overview
Description
Iloperidone-d3 (hydrochloride) is a deuterated form of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. The deuterium labeling in Iloperidone-d3 (hydrochloride) is used to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can alter the drug’s pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iloperidone-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Iloperidone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Iloperidone-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Iloperidone-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
Scientific Research Applications
Iloperidone-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Biology: Helps in studying the biological pathways and mechanisms of action of Iloperidone.
Medicine: Used in clinical research to develop new therapeutic strategies for schizophrenia and other psychiatric disorders.
Industry: Employed in the development of new formulations and drug delivery systems to improve the efficacy and safety of Iloperidone
Mechanism of Action
Iloperidone-d3 (hydrochloride) exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps in reducing the symptoms of schizophrenia, including hallucinations, delusions, and cognitive impairments. The drug also has a high affinity for α1-adrenergic receptors, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another atypical antipsychotic with a similar mechanism of action.
Paliperidone: A metabolite of Risperidone with similar therapeutic effects.
Ziprasidone: An atypical antipsychotic with a different receptor binding profile but similar clinical applications.
Uniqueness
Iloperidone-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the drug, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C24H28ClFN2O4 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H/i2D3; |
InChI Key |
FGACDTCLJARDGD-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F.Cl |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl |
Origin of Product |
United States |
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